molecular formula C15H14INO3 B398525 N-(2,5-dimethoxyphenyl)-3-iodobenzamide

N-(2,5-dimethoxyphenyl)-3-iodobenzamide

Cat. No.: B398525
M. Wt: 383.18g/mol
InChI Key: AMJCDAHPPZBTPR-UHFFFAOYSA-N
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Description

Structural Characterization of N-(2,5-Dimethoxyphenyl)-3-Iodobenzamide

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established IUPAC conventions for substituted benzamide derivatives. The compound's complete chemical name reflects its molecular architecture, with the 3-iodobenzoyl moiety serving as the primary functional group and the 2,5-dimethoxyphenyl group functioning as the N-substituent. The systematic identification parameters include a molecular formula of C₁₅H₁₄INO₃ and a molecular weight of 383.18 g/mol.

The compound is catalogued in chemical databases under PubChem CID 1047675, with alternative identifiers including Cambridge id 6006726 and various commercial designations such as Oprea1_213825 and STK087233. The International Chemical Identifier (InChI) key AMJCDAHPPZBTPR-UHFFFAOYSA-N provides a unique digital fingerprint for computational applications. The creation date of this compound in chemical databases traces back to July 10, 2005, with the most recent modification recorded on May 18, 2025, indicating ongoing research interest and database updates.

Molecular Architecture Analysis

2D Structural Depiction and Bonding Patterns

The two-dimensional structural representation of this compound reveals a complex aromatic system characterized by specific substitution patterns that dictate its chemical behavior. The molecule consists of two aromatic rings connected through an amide linkage, creating a rigid framework with defined spatial relationships. The benzamide core features an iodine atom positioned at the meta position (position 3) relative to the carbonyl group, which significantly influences the electronic properties of the aromatic system.

The methoxy substituents on the phenyl ring occupy the 2- and 5-positions, creating an asymmetric substitution pattern that affects both steric interactions and electronic distribution. The SMILES notation COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)I accurately represents the connectivity pattern and can be used for computational modeling and database searches. The amide bond exhibits characteristic planar geometry with restricted rotation due to partial double-bond character arising from resonance between the carbonyl oxygen and nitrogen lone pair.

Analysis of bond lengths and angles within the molecular framework reveals typical values for aromatic C-C bonds (approximately 1.39 Å), C-N amide bonds (approximately 1.33 Å), and C-O ether bonds (approximately 1.37 Å). The C-I bond length is expected to be approximately 2.10 Å, reflecting the large atomic radius of iodine. The electron-withdrawing effect of the iodine substituent creates a localized positive charge density on the adjacent carbon atoms, while the methoxy groups donate electron density to their respective aromatic system through resonance effects.

3D Conformational Studies and Torsional Analysis

Three-dimensional conformational analysis of this compound reveals multiple energetically accessible conformations arising from rotation around the C-N amide bond and the N-aryl bond. Computational studies on related benzamide derivatives indicate that the amide rotamer typically adopts a trans configuration, with the carbonyl oxygen positioned trans to the amidic hydrogen atom. This conformational preference minimizes steric repulsion and maximizes stabilizing interactions.

The torsional analysis around the N-C(aryl) bond shows two distinct populations with torsion angles in the ranges of -180° to -145° and 136° to 171°, with median values of approximately -152.5° and 149.2° respectively. These conformational preferences are influenced by the substitution pattern on both aromatic rings and the electronic effects of the substituents. The methoxy groups on the 2,5-dimethoxyphenyl ring can adopt various orientations, with the 2-methoxy group potentially forming intramolecular hydrogen bonds with the amide hydrogen.

Molecular dynamics simulations and quantum mechanical calculations suggest that the preferred conformations minimize steric clashes while maximizing favorable electronic interactions. The presence of the bulky iodine atom introduces additional steric constraints that influence the overall molecular shape and potentially affect biological activity. The dihedral angles between the two aromatic rings typically range from 20° to 40°, depending on the specific conformation adopted.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through characteristic chemical shifts and coupling patterns. In ¹H NMR spectroscopy, the aromatic protons of the 3-iodobenzamide moiety typically appear between 7.0-8.5 ppm, with the protons adjacent to the iodine substituent showing distinctive downfield shifts due to the deshielding effect of the halogen. The amide NH proton appears as a broad singlet around 8.5-9.5 ppm, often showing temperature-dependent behavior due to exchange phenomena.

The methoxy protons on the 2,5-dimethoxyphenyl ring produce sharp singlets around 3.7-4.0 ppm, with slightly different chemical shifts reflecting their distinct electronic environments. The aromatic protons of the substituted phenyl ring appear in the typical aromatic region (6.5-7.5 ppm) with coupling patterns that reflect the specific substitution pattern. The 2-methoxy substituent typically causes an upfield shift of the adjacent aromatic proton due to shielding effects.

¹³C NMR spectroscopy reveals characteristic resonances for the carbonyl carbon around 165-170 ppm, aromatic carbons in the 110-140 ppm region, and methoxy carbons around 55-56 ppm. The carbon bearing the iodine substituent appears significantly upfield (around 90-95 ppm) compared to other aromatic carbons due to the shielding effect of the heavy halogen. Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, provide detailed connectivity information and confirm structural assignments.

Infrared (IR) Vibrational Mode Assignments

Infrared spectroscopy of this compound exhibits characteristic absorption bands that reflect the functional groups present in the molecule. The amide C=O stretch typically appears around 1640-1680 cm⁻¹, with the exact frequency influenced by hydrogen bonding and electronic effects from the substituents. The N-H stretch of the amide group produces a medium to strong absorption around 3200-3400 cm⁻¹, often appearing as a broad band due to hydrogen bonding interactions.

The aromatic C=C stretches appear in the 1450-1600 cm⁻¹ region, with multiple bands reflecting the different aromatic systems present in the molecule. The C-O stretches of the methoxy groups produce characteristic absorptions around 1230-1280 cm⁻¹, while the C-H stretches of the methyl groups appear around 2840-2980 cm⁻¹. The presence of the iodine substituent influences the aromatic C-H out-of-plane bending modes, which appear in the 750-900 cm⁻¹ region.

Additional diagnostic bands include aromatic C-H stretches around 3000-3100 cm⁻¹, amide II bands around 1540-1560 cm⁻¹ arising from N-H bending and C-N stretching combinations, and various fingerprint region absorptions below 1300 cm⁻¹ that provide detailed structural information. The overall IR spectrum serves as a reliable fingerprint for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that reflect the molecular structure and bonding arrangements. Under electron ionization conditions, the molecular ion peak appears at m/z 383 (M⁺), with the isotope pattern showing the characteristic signature of iodine-containing compounds. The base peak in the mass spectrum typically corresponds to the loss of the methoxy groups or formation of stable aromatic cation radicals.

Characteristic fragmentation pathways include the loss of methyl radicals (M-15) from the methoxy groups, producing fragment ions at m/z 368 and 353. The amide bond represents a favored cleavage site, generating fragments corresponding to the 3-iodobenzoyl cation (m/z 231) and the 2,5-dimethoxyphenyl amino cation (m/z 152). Additional fragments arise from the loss of carbon monoxide (M-28) and the formation of substituted benzyl cations.

Electrospray ionization mass spectrometry (ESI-MS) provides complementary information, with the protonated molecular ion [M+H]⁺ appearing at m/z 384. Collision-induced dissociation (CID) experiments reveal detailed fragmentation pathways that can be used for structural confirmation and quantitative analysis. The fragmentation patterns are consistent with the proposed structure and provide valuable information for metabolite identification and pharmacokinetic studies.

Properties

Molecular Formula

C15H14INO3

Molecular Weight

383.18g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-iodobenzamide

InChI

InChI=1S/C15H14INO3/c1-19-12-6-7-14(20-2)13(9-12)17-15(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18)

InChI Key

AMJCDAHPPZBTPR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)I

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Scientific Research Applications

Chemistry

N-(2,5-dimethoxyphenyl)-3-iodobenzamide serves as a valuable building block in organic synthesis. It can be utilized for:

  • Synthesis of Complex Molecules : The compound acts as a precursor for various derivatives, facilitating the development of more complex organic structures.
  • Reactivity Studies : Its unique functional groups allow for exploration into oxidation and reduction reactions, leading to the formation of quinones or corresponding amines.

Biology

The biological activities of this compound have been investigated in several studies:

  • Antimicrobial Properties : Research indicates potential efficacy against various microbial strains, suggesting its use as an antimicrobial agent.
  • Anticancer Activities : Preliminary studies have shown that this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Medicine

In the medical field, this compound is being explored for its therapeutic effects:

  • Neurological Disorders : The compound may interact with serotonin receptors, potentially modulating neurotransmitter levels and offering therapeutic benefits for conditions such as depression and anxiety .
  • Drug Development : Due to its structural similarities with known pharmacological agents, it is being evaluated for developing new medications targeting specific receptors involved in neurological pathways .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions exceeding 85% .
  • Biological Interaction Analysis : Investigations into the binding affinity of this compound revealed its potential as a selective ligand for serotonin receptors, suggesting implications for treating mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Electronic Effects :

  • Methoxy vs. Methyl Groups : The methoxy groups in N-(2,5-dimethoxyphenyl)-3-iodobenzamide enhance solubility and electronic resonance compared to the methyl groups in Y030-3270. This difference may influence binding affinity to viral targets, as methoxy groups can participate in hydrogen bonding .
  • Halogen Substituents : The iodine atom in the benzamide derivatives facilitates halogen bonding, a critical interaction in protease inhibition. In contrast, chlorine in etobenzanid contributes to pesticidal activity by increasing lipophilicity and membrane penetration .

Functional Group Impact :

  • Amide vs. Urea Linkages : The urea-based analog (C₁₇H₁₉N₂O₄) exhibits tyrosinase inhibition via hydrogen-bonding networks involving the urea moiety, whereas the amide group in this compound may prioritize interactions with viral proteases .

Biological Activity :

  • Antiviral vs. Pesticidal Applications : While this compound and Y030-3270 target viral proteases, etobenzanid and diflufenican (a trifluoromethylpyridinecarboxamide) are optimized for pest control, underscoring the role of substituent tailoring .

Structural and Crystallographic Insights

  • Crystal Packing and Hydrogen Bonding : The urea derivative (C₁₇H₁₉N₂O₄) forms a three-dimensional network via N–H···O and O–H···O hydrogen bonds, stabilizing its active conformation for enzyme inhibition . In contrast, iodobenzamide derivatives likely rely on halogen bonds and π-π stacking for target engagement.
  • Steric Effects : The 2,5-dimethoxy substitution minimizes steric hindrance compared to bulkier groups (e.g., ethoxymethoxy in etobenzanid), enabling better fit into enzymatic binding pockets .

Q & A

Q. What synthetic routes are commonly employed for N-(2,5-dimethoxyphenyl)-3-iodobenzamide, and how can purity be optimized?

The compound can be synthesized via amide coupling between 3-iodobenzoyl chloride and 2,5-dimethoxyaniline. Purification typically involves recrystallization using ethanol or methanol, followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Purity verification requires HPLC with a C18 column (acetonitrile/water mobile phase) and ≥95% purity threshold .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) confirm substituent positions and amide bond formation. Aromatic protons appear as distinct doublets (δ 6.8–7.5 ppm), while methoxy groups resonate near δ 3.7–3.9 ppm.
  • IR : Stretching bands for the amide C=O (~1650 cm1^{-1}) and aromatic C-I (~500 cm^{-1) are diagnostic.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: ~414.03 g/mol) .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and refined?

Single-crystal X-ray diffraction is ideal. Data collection requires a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement uses SHELXL (via Olex2 interface) for structure solution, with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks and π-π stacking interactions should be analyzed using Mercury software. CCDC deposition ensures data accessibility .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

  • Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) in cell-based assays (e.g., MTT for cytotoxicity).
  • Receptor Profiling : Employ radioligand binding assays (e.g., 3^3H-labeled antagonists) to quantify affinity for serotonin or dopamine receptors.
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) with LC-MS/MS quantification .

Q. How to design a study investigating its interaction with neurotransmitter receptors?

  • In Silico Docking : Use AutoDock Vina to model binding poses in 5-HT2A_{2A} or D2_2 receptor active sites (PDB IDs: 6A93, 6CM4).
  • Functional Assays : Measure cAMP accumulation (HTRF kit) or calcium flux (Fluo-4 AM dye) in HEK293 cells expressing target receptors.
  • Mutagenesis : Introduce point mutations (e.g., Ser159Ala in 5-HT2A_{2A}) to validate key binding residues via patch-clamp electrophysiology .

Data Analysis and Validation

Q. How to resolve discrepancies in crystallographic vs. computational structural models?

Compare torsion angles (C-I...O=C) from XRD with DFT-optimized geometries (B3LYP/6-311G** basis set). RMSD values >0.5 Å suggest conformational flexibility or crystal packing effects. Validate with Hirshfeld surface analysis (CrystalExplorer) .

Q. What statistical methods are recommended for interpreting dose-dependent biological effects?

Use nonlinear regression (GraphPad Prism) to calculate EC50_{50}/IC50_{50} values (log[inhibitor] vs. normalized response). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Replicate experiments ≥3 times (n=6 per group) to ensure power >0.8 .

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